molecular formula C18H12ClF6N5O2 B3004288 4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone CAS No. 866051-56-1

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone

Katalognummer: B3004288
CAS-Nummer: 866051-56-1
Molekulargewicht: 479.77
InChI-Schlüssel: ITQOMYPZSGGBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF6N5O2 and its molecular weight is 479.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylhydrazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone, often referred to as a pyrimidinone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in cancer therapy and other therapeutic areas.

  • Molecular Formula : C16H14ClF6N4O
  • Molecular Weight : 426.75 g/mol
  • CAS Number : [Not available in the provided data]

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation pathways. Notably, it has shown potential as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in small-cell lung cancer (H146) with an IC50 value indicating potent activity.
    • Binding affinity assays reveal that modifications in the compound's structure can enhance or diminish its interaction with Bcl-2 and Bcl-xL proteins, crucial for its anticancer efficacy .
  • Structure-Activity Relationship (SAR) :
    • Research indicates that the presence of trifluoromethyl groups and specific nitrogen substituents plays a vital role in enhancing the compound's binding affinity and biological activity. Variations in these groups lead to significant differences in inhibitory potency against target proteins .
  • In Vivo Efficacy :
    • Animal model studies have suggested that compounds similar to this pyrimidinone derivative can effectively reduce tumor sizes, although complete regression may not always be achieved. This highlights the need for further optimization to improve therapeutic outcomes .

Table 1: Binding Affinities and Cell Growth Inhibition

Compound IDStructure ModificationsBcl-2 Binding Affinity (IC50 ± SD, nM)Bcl-xL Binding Affinity (IC50 ± SD, nM)H146 Cell Growth Inhibition (IC50 ± SD, nM)
4-CH3, -COOH1.3 ± 0.26 ± 161 ± 39
7-CH399 ± 511 ± 6>1000
8-CONHCH35 ± 16 ± 336 ± 26

*Note: IC50 values represent the concentration required to inhibit 50% of target activity.

Case Studies

A notable case study involved optimizing a series of pyrimidinone derivatives for enhanced efficacy against Bcl-2/Bcl-xL proteins. The study systematically altered functional groups on the pyrimidinone scaffold, leading to the identification of compounds with improved binding affinities and cellular activities. For example, one derivative showed a remarkable decrease in IC50 values compared to earlier iterations, emphasizing the importance of structural modifications in drug design .

Eigenschaften

IUPAC Name

6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF6N5O2/c1-29(15-12(19)6-10(8-26-15)18(23,24)25)28-13-7-14(31)30(16(32)27-13)11-4-2-3-9(5-11)17(20,21)22/h2-8,28H,1H3,(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXWOQFTJVBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF6N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.